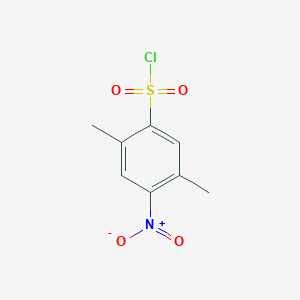

2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride

Description

Significance of Sulfonyl Chlorides as Electrophilic Building Blocks in Modern Chemical Transformations

The utility of sulfonyl chlorides in organic synthesis is primarily derived from the chemical properties of the sulfonyl chloride moiety. The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, which strongly withdraw electron density. This electronic arrangement creates a significant partial positive charge on the sulfur atom, rendering it highly susceptible to attack by nucleophiles. The chlorine atom, being a good leaving group, is readily displaced, facilitating the formation of new chemical bonds.

This inherent reactivity makes sulfonyl chlorides exceptional electrophilic building blocks for the synthesis of several important classes of compounds:

Sulfonamides: The reaction of a sulfonyl chloride with a primary or secondary amine is a robust and widely used method for forming a sulfonamide linkage (-SO₂NR₂). ncert.nic.in This functional group is a critical pharmacophore found in numerous therapeutic agents, including antibacterial sulfa drugs, diuretics, and anticonvulsants. The ease of this reaction allows medicinal chemists to readily synthesize libraries of complex sulfonamides for drug discovery programs.

Sulfonate Esters: Alcohols and phenols react with sulfonyl chlorides in the presence of a base to yield sulfonate esters (-SO₂OR). These esters, such as tosylates and mesylates, are excellent leaving groups in nucleophilic substitution and elimination reactions. This transformation effectively converts a poorly leaving hydroxyl group into a highly reactive one, enabling a wide range of subsequent synthetic manipulations.

Sulfones: While less common, sulfonyl chlorides can also be used to synthesize sulfones through reaction with organometallic reagents or other carbon nucleophiles.

The stability, predictable reactivity, and commercial availability of a wide range of sulfonyl chlorides make them foundational reagents for constructing complex molecular architectures.

Contextualization of Substituted Arylsulfonyl Chlorides in Chemical Research

The chemical behavior of an arylsulfonyl chloride can be precisely modulated by the presence of substituents on the aromatic ring. These substituents influence the compound's reactivity, selectivity, and physical properties through a combination of electronic and steric effects.

Electronic Effects:

Electron-Withdrawing Groups (EWGs): Substituents such as nitro groups (-NO₂) or halogens significantly increase the electrophilicity of the sulfonyl sulfur atom. By withdrawing electron density from the aromatic ring, they make the sulfur center more electron-deficient and thus more reactive towards nucleophiles. For example, 4-nitrobenzenesulfonyl chloride is more reactive than benzenesulfonyl chloride. guidechem.com This enhanced reactivity is often exploited to drive reactions to completion under milder conditions.

Electron-Donating Groups (EDGs): Conversely, electron-donating groups like alkyl (e.g., methyl) or alkoxy groups decrease the reactivity of the sulfonyl chloride by donating electron density to the ring, slightly reducing the electrophilicity of the sulfur atom.

Steric Effects:

Substituents placed at the ortho positions relative to the sulfonyl chloride group can sterically hinder the approach of a nucleophile. This can decrease the reaction rate, particularly with bulky nucleophiles. However, in some cases, this steric congestion can lead to counterintuitive accelerations in reactivity due to the destabilization of the ground state.

This ability to fine-tune reactivity through substitution allows chemists to select the appropriate arylsulfonyl chloride for a specific synthetic challenge, balancing the need for reactivity with the demand for selectivity and stability of the resulting products.

| Compound Name | Substituents | Primary Effect on Reactivity |

| Benzenesulfonyl Chloride | None | Baseline reactivity |

| p-Toluenesulfonyl Chloride | -CH₃ (para) | Electron-donating; slightly decreased reactivity |

| 4-Nitrobenzenesulfonyl chloride | -NO₂ (para) | Electron-withdrawing; significantly increased reactivity |

| 2-Nitrobenzenesulfonyl chloride | -NO₂ (ortho) | Electron-withdrawing (increased reactivity) and potential steric hindrance |

Research Objectives and Scope for 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride

While specific published research focusing exclusively on this compound is limited, its potential research objectives and synthetic scope can be inferred from its distinct structural features and by comparison to well-studied analogues. uni.lu The primary research interest in this molecule lies in its use as a specialized building block for organic synthesis, where its unique substitution pattern offers a specific combination of reactivity and structural properties.

The research scope for this compound is defined by three key molecular features:

The Sulfonyl Chloride Group: As the primary reactive center, it is the intended site for nucleophilic attack by amines, alcohols, and other nucleophiles to form the corresponding sulfonamides and sulfonate esters. Research would focus on using this moiety to construct novel molecules with potential applications in medicinal chemistry or materials science.

The Nitro Group: Positioned para to the sulfonyl chloride, the strongly electron-withdrawing nitro group is expected to significantly activate the reagent towards nucleophilic substitution, similar to its well-documented effect in 4-nitrobenzenesulfonyl chloride. guidechem.com This allows for reactions to proceed under mild conditions. Furthermore, the nitro group itself is a versatile functional handle that can be chemically modified, most commonly through reduction to an amino group (-NH₂), opening pathways to synthesize more complex, bifunctional molecules.

The Two Methyl Groups: The methyl groups at the 2 and 5 positions influence the molecule's properties in several ways. They increase its lipophilicity, which can alter the solubility and pharmacokinetic properties of its derivatives. They also introduce steric bulk around the aromatic ring and have a mild electron-donating effect, which could subtly modulate the reactivity of the sulfonyl chloride group and influence the conformational preferences of the resulting sulfonamide or sulfonate products.

Therefore, the research objectives for this compound would likely involve its application as a bespoke synthetic intermediate. Its purpose would be to introduce the 2,5-dimethyl-4-nitrophenylsulfonyl moiety into target molecules, leveraging the activating effect of the nitro group for efficient synthesis while utilizing the dimethyl substitution pattern to impart specific steric and electronic properties to the final product.

| Property | Data |

| Molecular Formula | C₈H₈ClNO₄S |

| Molecular Weight | 249.67 g/mol |

| InChI Key | MMIUAUMVOALSTJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1S(=O)(=O)Cl)C)N+[O-] |

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-4-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c1-5-4-8(15(9,13)14)6(2)3-7(5)10(11)12/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMIUAUMVOALSTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)Cl)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Analysis and Conformational Considerations of 2,5 Dimethyl 4 Nitrobenzene 1 Sulfonyl Chloride

Advanced Spectroscopic Probes for Structural Elucidation

A combination of high-resolution nuclear magnetic resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR and Raman), and high-resolution mass spectrometry (HRMS) would be employed for a thorough structural characterization of 2,5-dimethyl-4-nitrobenzene-1-sulfonyl chloride.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic and Aliphatic Proton and Carbon Assignment

Due to the absence of experimental spectra in the scientific literature, the following analysis is based on predicted chemical shifts and coupling constants derived from the known electronic effects of the substituents on the benzene (B151609) ring. The sulfonyl chloride (-SO₂Cl) and nitro (-NO₂) groups are strongly electron-withdrawing, while the methyl (-CH₃) groups are weakly electron-donating.

Predicted ¹H NMR Spectrum: The ¹H NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two aromatic protons, and two singlets in the aliphatic region for the two non-equivalent methyl groups.

Aromatic Protons: The proton at C3 (H-3) is situated between a methyl and a nitro group, while the proton at C6 (H-6) is flanked by a methyl and a sulfonyl chloride group. The strong deshielding effect of the adjacent sulfonyl chloride group would likely shift the H-6 signal further downfield compared to the H-3 signal.

Aliphatic Protons: The two methyl groups are in different chemical environments. The methyl group at C2 is ortho to the sulfonyl chloride group, while the methyl group at C5 is ortho to the nitro group. These differing electronic environments would result in distinct chemical shifts.

Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum is predicted to display eight distinct signals, corresponding to the six aromatic carbons and the two methyl carbons.

Aromatic Carbons: The carbons directly attached to the electron-withdrawing sulfonyl chloride (C-1) and nitro (C-4) groups are expected to be significantly deshielded. The carbons bearing the methyl groups (C-2 and C-5) and the protonated carbons (C-3 and C-6) will have chemical shifts influenced by the cumulative effects of all substituents.

Aliphatic Carbons: The two methyl carbons will appear in the upfield region of the spectrum, with slightly different chemical shifts due to their distinct positions relative to the electron-withdrawing groups.

Predicted NMR Data Table

| Predicted ¹H NMR Data | |

|---|---|

| Proton | Predicted Chemical Shift (ppm) |

| H-3 | ~7.8 - 8.0 |

| H-6 | ~8.1 - 8.3 |

| CH₃ (at C2) | ~2.6 - 2.8 |

| CH₃ (at C5) | ~2.5 - 2.7 |

| Predicted ¹³C NMR Data | |

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~140 - 145 |

| C-2 | ~135 - 140 |

| C-3 | ~125 - 130 |

| C-4 | ~150 - 155 |

| C-5 | ~138 - 143 |

| C-6 | ~130 - 135 |

| CH₃ (at C2) | ~18 - 22 |

| CH₃ (at C5) | ~17 - 21 |

To unambiguously assign the predicted proton and carbon signals, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): A COSY experiment would be expected to show no cross-peaks between the aromatic protons H-3 and H-6, confirming their meta-relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms. This would allow for the definitive assignment of C-3, C-6, and the two methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity of the quaternary carbons and confirming the substitution pattern. Key expected correlations would include:

H-3 to C-1, C-2, C-4, and C-5.

H-6 to C-1, C-2, C-4, and C-5.

Protons of the C2-methyl group to C-1, C-2, and C-3.

Protons of the C5-methyl group to C-4, C-5, and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about through-space proximity of protons. Expected NOE correlations would be observed between:

H-3 and the protons of the C2-methyl and C5-methyl groups.

H-6 and the protons of the C5-methyl group.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR and Raman spectra of this compound are expected to exhibit characteristic bands for the sulfonyl chloride, nitro, and substituted aromatic moieties.

Sulfonyl Chloride (-SO₂Cl) Vibrations: Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds are expected. acdlabs.com The S-Cl stretching vibration would also be present at a lower frequency. cdnsciencepub.com

Nitro (-NO₂) Vibrations: The nitro group is characterized by strong asymmetric and symmetric stretching vibrations.

Aromatic Ring Vibrations: The spectrum would show C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring in the 1600-1400 cm⁻¹ region. C-H out-of-plane bending vibrations would also be present in the fingerprint region, indicative of the substitution pattern.

Aliphatic C-H Vibrations: The methyl groups would give rise to characteristic C-H stretching and bending vibrations.

Expected Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| -SO₂Cl | Asymmetric S=O Stretch | 1370 - 1410 | Strong |

| Symmetric S=O Stretch | 1166 - 1204 | Strong | |

| -NO₂ | Asymmetric N=O Stretch | 1510 - 1560 | Strong |

| Symmetric N=O Stretch | 1340 - 1380 | Strong | |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |

| C=C Stretch | 1400 - 1600 | Medium to Weak | |

| -CH₃ | C-H Stretch | 2850 - 3000 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry would provide the exact mass of the molecular ion, confirming the elemental composition of C₈H₈ClNO₄S. The predicted monoisotopic mass for this compound is 248.98625 Da. uni.lu

The fragmentation pathways under mass spectrometric analysis can offer further structural confirmation. Common fragmentation patterns for aromatic sulfonyl chlorides and nitroaromatics include:

Loss of Chlorine: Cleavage of the S-Cl bond to form the [M-Cl]⁺ ion.

Loss of SO₂: Elimination of sulfur dioxide from the molecule. nih.gov

Loss of the Nitro Group: Cleavage of the C-NO₂ bond to generate the [M-NO₂]⁺ fragment.

Cleavage of the Sulfonyl Chloride Group: Loss of the entire -SO₂Cl group.

Loss of NO and CO: For nitroaromatics, sequential loss of NO and CO from the molecular ion is a known fragmentation pathway. nih.gov

Predicted HRMS Fragmentation Data

| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss |

|---|---|---|

| 248.98625 | [M-Cl]⁺ | Cl |

| 248.98625 | [M-SO₂]⁺˙ | SO₂ |

| 248.98625 | [M-NO₂]⁺ | NO₂ |

| 248.98625 | [M-SO₂Cl]⁺ | SO₂Cl |

X-ray Crystallographic Analysis of Crystalline Forms

As of this writing, a search of the Cambridge Structural Database (CSD) reveals no deposited crystal structure for this compound. Should single crystals of suitable quality be obtained, X-ray crystallography would provide the most definitive structural information. nih.gov

Crystal Structure Determination and Packing Analysis

A successful crystallographic analysis would yield precise data on:

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles. This would experimentally confirm the connectivity and reveal any distortions from idealized geometries caused by steric hindrance between the adjacent methyl, nitro, and sulfonyl chloride groups.

Conformation: The orientation of the sulfonyl chloride and nitro groups with respect to the benzene ring could be determined. The torsion angle between the C-S bond and the plane of the aromatic ring is a key conformational parameter in arylsulfonyl chlorides.

Intermolecular Interactions: The crystal packing would reveal the nature and geometry of non-covalent interactions, such as C-H···O hydrogen bonds involving the oxygen atoms of the nitro and sulfonyl groups, and potentially π-π stacking interactions between the aromatic rings. These interactions govern the solid-state architecture of the compound.

In the absence of experimental data, the structural characterization of this compound relies on theoretical predictions and comparisons with analogous compounds. The application of the advanced analytical techniques outlined above would be indispensable for the empirical validation of its molecular structure.

Intermolecular Interactions and Hydrogen Bonding Networks

In the solid state, molecules of this compound are expected to arrange themselves in a manner that maximizes stabilizing intermolecular interactions. Although the molecule itself lacks traditional hydrogen bond donors (like N-H or O-H groups), the potential for weak hydrogen bonds and other non-covalent interactions is significant.

The primary interactions anticipated to govern the crystal packing are of the C-H···O type. The methyl groups on the benzene ring and the aromatic C-H bonds can act as weak hydrogen bond donors, interacting with the highly electronegative oxygen atoms of the nitro and sulfonyl groups of neighboring molecules. These interactions, though individually weak, can collectively contribute significantly to the stability of the crystal lattice.

Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are expected to play a crucial role. The electron-deficient nature of the nitro-substituted benzene ring can facilitate offset or slipped-stack arrangements, which minimize electrostatic repulsion and maximize attractive dispersion forces. The presence of the methyl and sulfonyl chloride substituents will influence the geometry of this stacking.

In related sulfonamides, where an N-H bond is present, distinct hydrogen-bonding patterns are observed, often leading to the formation of dimers or extended chains. For instance, in N-(2,5-dimethylphenyl)-2-nitrobenzenesulfonamide, molecules are linked into inversion dimers through N-H···O=S hydrogen bonds. nih.gov While not directly applicable to the sulfonyl chloride, this highlights the strong acceptor capability of the sulfonyl oxygens.

The following table summarizes the potential intermolecular interactions in crystalline this compound:

| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |

| Weak Hydrogen Bond | Aromatic C-H, Methyl C-H | Sulfonyl Oxygen, Nitro Oxygen | Contributes to the overall stability of the crystal lattice. |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Influences the packing arrangement, likely in an offset fashion. |

| Halogen Bonding | Chlorine | Nitro/Sulfonyl Oxygen | A potential, though likely weaker, directional interaction. |

| van der Waals Forces | Entire Molecule | Entire Molecule | General attractive forces contributing to cohesion. |

These interactions collectively create a complex three-dimensional network that defines the macroscopic properties of the crystalline solid.

Theoretical Approaches to Molecular Geometry and Conformation

Theoretical and computational chemistry provide powerful tools to investigate the molecular geometry and conformational preferences of this compound, offering insights that complement experimental data.

The conformation of this compound is primarily defined by the rotational freedom around the C-S and S-Cl bonds, as well as the orientation of the nitro and methyl groups relative to the benzene ring.

The sulfonyl chloride group (-SO₂Cl) is not freely rotating. The rotational barrier around the C-S bond is influenced by steric interactions between the sulfonyl oxygens and the ortho-methyl group. Theoretical calculations on similar molecules suggest that the preferred conformation would involve the S-Cl bond being oriented away from the bulky methyl group to minimize steric clash.

The nitro group (-NO₂) also exhibits a rotational barrier. While it prefers to be coplanar with the benzene ring to maximize resonance stabilization, steric hindrance from the adjacent methyl group may force it to twist slightly out of the plane. This twisting would have electronic consequences, slightly reducing the electron-withdrawing effect of the nitro group on the aromatic ring.

The molecular architecture of this compound is a delicate balance of steric and electronic effects.

Steric Effects: The primary steric interactions arise from the substituents on the benzene ring. The two methyl groups, the nitro group, and the sulfonyl chloride group are all in relatively close proximity, leading to steric strain. The methyl group at the 2-position exerts significant steric pressure on both the sulfonyl chloride group at the 1-position and the nitro group at the 4-position (in a relative sense, though not directly adjacent). This steric hindrance can lead to distortions from ideal bond angles and torsional angles. For instance, the C-C-S and C-C-N bond angles may be slightly larger than the ideal 120° for an sp² hybridized carbon to accommodate the bulky substituents.

Electronic Effects: The electronic properties of the substituents profoundly influence the geometry. The nitro group is a strong electron-withdrawing group, both through induction and resonance. The sulfonyl chloride group is also strongly electron-withdrawing, primarily through the inductive effect of the electronegative oxygen and chlorine atoms. The methyl groups, in contrast, are weak electron-donating groups.

The interplay of these electronic effects modulates the bond lengths within the benzene ring. The strong electron-withdrawing nature of the nitro and sulfonyl chloride groups tends to shorten the adjacent C-C bonds in the ring, imparting some quinoidal character.

The following table summarizes the key steric and electronic influences on the molecular structure:

| Feature | Influencing Factor | Consequence |

| Orientation of -SO₂Cl | Steric hindrance from ortho-methyl group | Torsion around the C-S bond is restricted. |

| Orientation of -NO₂ | Steric hindrance from adjacent methyl group vs. Resonance stabilization | Potential twisting of the nitro group out of the ring plane. |

| Benzene Ring Geometry | Steric strain from all substituents and Electronic effects of substituents | Distortion of bond angles from ideal 120° and variation in C-C bond lengths. |

Advanced Synthetic Methodologies for 2,5 Dimethyl 4 Nitrobenzene 1 Sulfonyl Chloride

Regioselective Synthesis from Precursor Aromatic Compounds

The regioselective introduction of a chlorosulfonyl group onto a substituted benzene (B151609) ring is a fundamental challenge in organic synthesis. For 2,5-dimethyl-4-nitrobenzene-1-sulfonyl chloride, the starting material is typically a derivative of p-xylene.

Chlorosulfonation Routes and Mechanistic Investigations

Direct chlorosulfonation of 1,4-dimethyl-2-nitrobenzene with chlorosulfonic acid is a primary route for the synthesis of this compound. The regioselectivity of this electrophilic aromatic substitution reaction is governed by the directing effects of the substituents on the aromatic ring. The two methyl groups are ortho-, para-directing activators, while the nitro group is a meta-directing deactivator.

In the case of 1,4-dimethyl-2-nitrobenzene, the potential sites for electrophilic attack are positions 3, 5, and 6. The methyl group at position 1 directs towards positions 2 (blocked) and 6. The methyl group at position 4 directs towards positions 3 and 5. The nitro group at position 2 directs towards positions 4 (blocked) and 6. The directing effects of the two methyl groups and the nitro group converge to favor substitution at the 6-position, which is ortho to the methyl group at position 1 and meta to the nitro group at position 2. However, steric hindrance from the adjacent methyl group can influence the reaction outcome. The position meta to the nitro group and ortho to the second methyl group (position 5) is also activated. Ultimately, the formation of the desired this compound indicates that chlorosulfonation occurs at the position para to the first methyl group and ortho to the second.

The reaction mechanism involves the generation of the electrophile, likely SO2Cl+ or a related species, from chlorosulfonic acid. This electrophile then attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (sigma complex). Subsequent loss of a proton restores aromaticity and yields the final product.

Table 1: Plausible Reaction Conditions for Chlorosulfonation of 1,4-dimethyl-2-nitrobenzene

| Parameter | Condition |

| Starting Material | 1,4-dimethyl-2-nitrobenzene |

| Reagent | Chlorosulfonic acid (excess) |

| Solvent | None or an inert solvent like chloroform |

| Temperature | 0-25 °C |

| Reaction Time | 2-6 hours |

| Work-up | Quenching with ice, followed by extraction |

Oxidative Chlorination of Sulfides or Thiols

An alternative approach involves the oxidative chlorination of a corresponding aryl thiol or sulfide. This method avoids the use of harsh chlorosulfonic acid and can offer better regiochemical control if the precursor is readily available. The key precursor for this route is 2,5-dimethyl-4-nitrobenzenethiol.

The direct oxidative conversion of thiols to sulfonyl chlorides can be achieved using various oxidizing and chlorinating agents. A combination of hydrogen peroxide and thionyl chloride is a highly reactive system for this transformation. organic-chemistry.orgorganic-chemistry.org Other effective reagents include N-chlorosuccinimide (NCS) in the presence of a chloride source. nih.gov

The mechanism of oxidative chlorination of thiols is believed to proceed through the initial formation of a disulfide intermediate. This disulfide is then further oxidized and chlorinated to yield the sulfonyl chloride. The reaction with H2O2 and SOCl2 is thought to involve the formation of reactive chlorine species in situ, which then react with the sulfur compound. The process is rapid and efficient, often occurring at room temperature. organic-chemistry.org

For the oxidative chlorination of thiols and disulfides, various catalyst systems have been developed to improve efficiency and selectivity. Zirconium tetrachloride has been shown to be an effective catalyst for the hydrogen peroxide-mediated conversion of thiols to sulfonyl chlorides. organic-chemistry.org Another approach utilizes a mixture of a nitrate salt and chlorotrimethylsilane, which provides a mild and efficient method for the direct oxidative chlorination. organic-chemistry.org

Table 2: Reagent Systems for Oxidative Chlorination of 2,5-dimethyl-4-nitrobenzenethiol

| Reagent System | Catalyst/Conditions |

| H₂O₂ / SOCl₂ | Room temperature, rapid reaction |

| H₂O₂ | Zirconium tetrachloride |

| Nitrate salt / Chlorotrimethylsilane | Mild conditions |

| N-Chlorosuccinimide (NCS) / Tetrabutylammonium chloride | Acetonitrile/water |

Sulfonyl Chloride Formation from Diazonium Salts and Sulfur Dioxide

The Sandmeyer-type reaction, also known as the Meerwein reaction in this context, provides a reliable method for the synthesis of aryl sulfonyl chlorides from the corresponding anilines. nih.gov The process involves the diazotization of the aniline, followed by reaction of the resulting diazonium salt with sulfur dioxide in the presence of a copper(I) catalyst. The required precursor for this route is 2,5-dimethyl-4-nitroaniline.

The reaction is initiated by the formation of an aryl radical from the diazonium salt, facilitated by the copper(I) catalyst. This radical then reacts with sulfur dioxide to form an arylsulfonyl radical. Subsequent reaction with a chloride source, often from the copper salt, yields the desired sulfonyl chloride and regenerates the catalyst.

Recent advancements have led to the development of photocatalytic methods for the synthesis of sulfonyl chlorides from diazonium salts. nih.gov These methods offer milder reaction conditions and can be more tolerant of various functional groups. A heterogeneous photocatalyst, such as potassium poly(heptazine imide), can be used to mediate the reaction under visible light irradiation at room temperature. nih.gov

The proposed mechanism involves the photoexcited catalyst reducing the diazonium salt to form an aryl radical. This radical then reacts with sulfur dioxide, which can be generated in situ from thionyl chloride and water, to form a sulfonyl radical. Finally, this radical combines with a chlorine radical to yield the product. nih.gov

Table 3: Conditions for Sandmeyer and Photocatalytic Synthesis

| Parameter | Conventional Sandmeyer | Photocatalytic Method |

| Precursor | 2,5-dimethyl-4-nitroaniline | 2,5-dimethyl-4-nitrobenzenediazonium tetrafluoroborate |

| Diazotizing Agent | Sodium nitrite, HCl | Nitrous acid |

| SO₂ Source | SO₂ gas or DABSO | Thionyl chloride/water (in situ) |

| Catalyst | Copper(I) chloride | Potassium poly(heptazine imide) |

| Energy Source | Thermal | Visible light (e.g., 465 nm LED) |

| Solvent | Acetic acid | Acetonitrile |

| Temperature | 0-10 °C | Room temperature |

Optimization of Reaction Conditions and Yield Enhancement

The successful synthesis of aryl sulfonyl chlorides, including this compound, is highly dependent on the careful control of reaction parameters. Key methodologies for forming the sulfonyl chloride group include direct chlorosulfonation of the aromatic ring and Sandmeyer-type reactions from a corresponding aniline derivative. Each approach requires specific optimization of solvents, temperature, and catalysts to maximize yield and minimize impurity formation.

Solvent Effects on Reaction Efficacy

The choice of solvent is critical in the synthesis of aryl sulfonyl chlorides, as it influences reactant solubility, reaction rate, and the stability of intermediates and products. The selection often depends on the specific synthetic route employed.

For direct chlorosulfonation, where a reagent like chlorosulfonic acid is used, the reaction is frequently performed without a solvent, using the acid itself as the reaction medium. However, in cases where a co-solvent is desired to improve handling or moderate reactivity, inert solvents are required. Halogenated hydrocarbons such as dichloromethane and dichloroethane are suitable options.

In Sandmeyer-type reactions, which involve the conversion of a diazonium salt derived from 2,5-dimethyl-4-nitroaniline, the solvent system must accommodate the diazotization step and the subsequent reaction with a sulfur dioxide source. Historically, glacial acetic acid has been used to maintain a low water content. acs.org However, modern approaches have demonstrated the efficacy of aqueous systems, particularly concentrated aqueous acids like hydrochloric acid. acs.orgresearchgate.net Acetonitrile has also been employed, especially in photocatalytic variations of this reaction, due to its ability to dissolve the various reactants and disperse heterogeneous catalysts. nih.gov For chlorination of precursor compounds like aryl sulfides or disulfides, formic acid has been shown to be an effective hydrophilic organic solvent, facilitating high yields and straightforward product isolation. chemicalbook.com

Table 1: Influence of Solvent Choice on Aryl Sulfonyl Chloride Synthesis

| Synthetic Route | Common Solvents | Rationale and Effects on Efficacy |

|---|---|---|

| Direct Chlorosulfonation | Chlorosulfonic Acid (neat), Dichloroethane | Chlorosulfonic acid acts as both reagent and solvent. Inert co-solvents can be used to control viscosity and reaction rate. |

| Sandmeyer-type Reaction | Acetic Acid, Acetonitrile/Water, Aqueous HCl | Acetic acid minimizes water, preventing premature diazonium salt decomposition. acs.org Acetonitrile is effective for photocatalysis. nih.gov Aqueous HCl can be advantageous, as the sulfonyl chloride product may precipitate, preventing hydrolysis. researchgate.net |

| Oxidative Chlorination | Formic Acid, Dichloroethane, Water | Formic acid promotes high yield and easy product isolation by precipitation with water. acs.orgchemicalbook.com Aqueous systems with phase transfer catalysts can also be effective. rsc.org |

Temperature and Pressure Influence on Product Formation

Temperature control is a crucial factor in maximizing the yield and purity of this compound. The optimal temperature range is highly dependent on the chosen synthetic pathway. Most syntheses are conducted at atmospheric pressure.

Direct chlorosulfonation of nitroaromatic compounds is often an aggressive reaction requiring careful temperature management. Initial mixing may be performed at low temperatures (e.g., -25 °C to 0 °C) to control the initial exotherm, followed by heating to higher temperatures (e.g., 90 °C to 130 °C) to drive the reaction to completion. google.commdpi.comgoogle.com For instance, the synthesis of 3-nitrobenzenesulfonyl chloride involves reacting nitrobenzene (B124822) with chlorosulfonic acid at temperatures between 90 °C and 120 °C. google.com

Conversely, reactions involving diazonium salt intermediates, such as the Sandmeyer reaction, demand low temperatures, typically between 0 °C and 5 °C. These cold conditions are necessary to ensure the stability of the diazonium salt and prevent its premature decomposition, which would lead to undesired byproducts. acs.org

Oxidative chlorination reactions of aryl disulfides or sulfides also have specific temperature requirements. For example, the chlorination of a disulfide in a biphasic system of ethylene dichloride and aqueous HCl can be conducted at 55-60 °C, with subsequent steps involving thionyl chloride addition at a controlled temperature of 30-40 °C. google.com Photocatalytic methods offer the advantage of operating under mild conditions, often at room temperature. nih.gov

Table 2: Typical Temperature Ranges for Aryl Sulfonyl Chloride Synthesis

| Synthetic Route | Typical Temperature Range | Purpose of Temperature Control |

|---|---|---|

| Direct Chlorosulfonation | 90°C - 130°C | To provide sufficient activation energy for the electrophilic aromatic substitution. google.comgoogle.com |

| Sandmeyer-type Reaction | 0°C - 5°C | To maintain the stability of the intermediate diazonium salt and prevent decomposition. acs.org |

| Oxidative Chlorination | 40°C - 60°C | To balance reaction rate with selectivity and prevent side reactions. chemicalbook.comgoogle.com |

| Photoredox Catalysis | Room Temperature | Mild conditions are sufficient due to photocatalytic activation. nih.gov |

Catalyst Selection and Loading for Process Improvement

Catalysts can significantly improve the efficiency, selectivity, and mildness of synthetic routes to aryl sulfonyl chlorides. The type of catalyst used is intrinsically linked to the reaction mechanism.

In the Sandmeyer reaction, copper salts, typically copper(I) chloride (CuCl), are used in catalytic or stoichiometric amounts to facilitate the conversion of the diazonium salt to the sulfonyl chloride. acs.org This classic method remains a staple for its reliability. More recently, photoredox catalysts, such as ruthenium-based complexes, have been developed for this transformation. These catalysts allow the reaction to proceed under mild, visible-light-irradiated conditions with low catalyst loading, offering a greener alternative. nih.gov

For syntheses involving chlorination with reagents like thionyl chloride or sulfuryl chloride, various catalysts can be employed. The conversion of sodium 4-nitrobenzenesulfonate to its corresponding sulfonyl chloride can be achieved using phosphorus oxychloride in sulfolane. google.com In other cases, Lewis acids such as aluminum chloride may be used to catalyze chlorosulfonylation with sulfuryl chloride. The addition of a catalytic amount of N,N-dimethylformamide (DMF) is also common in reactions that use thionyl chloride to form the sulfonyl chloride from a sulfonic acid salt. google.com Furthermore, silica-supported acid catalysts (e.g., SiO₂/HClO₄) have been explored as reusable, green options for sulfonation reactions. researchgate.net

Table 3: Catalysts for Aryl Sulfonyl Chloride Synthesis

| Catalyst Type | Example(s) | Applicable Reaction | Function and Loading |

|---|---|---|---|

| Metal Salt | Copper(I) Chloride (CuCl) | Sandmeyer Reaction | Facilitates radical transfer from the diazonium salt; often used in catalytic to stoichiometric amounts. acs.org |

| Photoredox Catalyst | Ruthenium Complexes | Photocatalytic Sandmeyer | Enables reaction under mild conditions (visible light, room temp) with low catalyst loading. nih.gov |

| Inorganic Acid Chloride | Thionyl Chloride, Phosphorus Oxychloride | From Sulfonic Acids/Salts | Acts as a chlorinating agent, often with a promoter. google.com |

| Lewis Acid | Aluminum Chloride (AlCl₃) | Chlorosulfonylation | Activates the chlorosulfonating agent (e.g., sulfuryl chloride). |

| Organic Promoter | N,N-Dimethylformamide (DMF) | Chlorination with SOCl₂ | Acts as a catalyst to form the reactive Vilsmeier-Haack reagent intermediate. google.com |

| Solid Acid Catalyst | Silica-supported HClO₄ | Sulfonation | Provides a reusable, heterogeneous acid source for the reaction. researchgate.net |

Isolation and Purification Strategies for High Purity (for research applications)

Achieving the high purity of this compound required for research applications necessitates effective isolation and purification strategies. The primary impurities are often the corresponding sulfonic acid (from hydrolysis), starting materials, and isomeric byproducts. A combination of chromatographic and crystallization techniques is typically employed.

Chromatographic Separation Techniques

Chromatography is a powerful tool for purifying aryl sulfonyl chlorides and separating them from closely related impurities. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose.

Reverse-phase HPLC (RP-HPLC) is the most common mode used. In this technique, a nonpolar stationary phase, such as octadecylsilica (C18) or octylsilica (C8), is used with a polar mobile phase. sielc.comresearchgate.net The mobile phase typically consists of a mixture of acetonitrile or methanol and water. sielc.com To improve peak shape and resolution, especially for acidic impurities like the corresponding sulfonic acid, a modifier such as formic acid or phosphoric acid is often added to the mobile phase. sielc.com For preparative HPLC, this method can be scaled up to isolate gram quantities of the pure compound. nih.gov

Flash column chromatography using silica gel is another viable option, particularly for larger-scale lab preparations. The eluent is typically a mixture of nonpolar and moderately polar solvents, such as petroleum ether/ethyl acetate or hexane/ethyl acetate. nih.gov However, care must be taken as some sulfonyl chlorides can be unstable on silica gel, potentially leading to decomposition. orgsyn.org

Table 4: Typical HPLC Conditions for Separation of Aryl Sulfonyl Chlorides

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reverse-Phase C18 or C8 | Separation based on hydrophobicity. sielc.com |

| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid | Aqueous component of the gradient; acid suppresses ionization for better peak shape. sielc.com |

| Mobile Phase B | Acetonitrile or Methanol | Organic component of the gradient. |

| Detection | UV Absorbance (e.g., 254 nm) | Aromatic nature of the compound allows for strong UV detection. nih.gov |

Recrystallization and Precipitation Methodologies

Recrystallization and precipitation are essential techniques for the bulk purification of solid this compound, effectively removing impurities that have different solubility profiles.

Precipitation is often used as the initial isolation step. After the reaction is complete, the mixture can be poured into a large volume of cold water or an ice-water mixture. google.com The organic sulfonyl chloride, being insoluble in water, will precipitate as a solid and can be collected by filtration. acs.orgresearchgate.net This process also serves to wash away water-soluble inorganic salts and acids.

For further purification, recrystallization is employed. A suitable solvent system is one in which the sulfonyl chloride is sparingly soluble at room temperature but highly soluble when heated. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solvent. Common solvents for recrystallizing aryl sulfonyl chlorides include toluene and ethanol. lookchem.comrochester.edu A two-solvent system can also be effective. The crude product is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble), and then a "poor" solvent or "anti-solvent" (in which it is insoluble) is slowly added until the solution becomes cloudy. Heating to redissolve and then slow cooling can yield high-purity crystals. Common solvent/anti-solvent pairs include toluene/hexane and chloroform/petroleum ether. google.comlookchem.com The purified solid is typically collected by vacuum filtration and dried under vacuum to remove residual solvents. chemicalbook.com

Table 5: Common Solvent Systems for Recrystallization of Aryl Sulfonyl Chlorides

| Method | Solvent(s) | Procedure |

|---|---|---|

| Single Solvent | Toluene, Methanol, Ethanol | Dissolve crude product in minimum hot solvent, cool slowly to induce crystallization. lookchem.comrochester.edu |

| Solvent/Anti-Solvent | Toluene / Hexane | Dissolve in hot toluene, add hexane until turbidity appears, then cool. google.com |

| Solvent/Anti-Solvent | Dichloromethane / Hexane | Dissolve in dichloromethane, add hexane to precipitate the product. |

| Precipitation | Water | Quench reaction mixture in ice-water to precipitate the crude product. google.com |

Chemical Reactivity and Reaction Mechanism Studies of 2,5 Dimethyl 4 Nitrobenzene 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfur Center

The sulfur atom in 2,5-dimethyl-4-nitrobenzene-1-sulfonyl chloride is highly electrophilic, a characteristic feature of arenesulfonyl chlorides. This electrophilicity is primarily due to the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur, as well as the influence of the nitro group on the aromatic ring. Consequently, the compound readily undergoes nucleophilic substitution reactions where the chloride ion acts as a leaving group. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur atom. The process is generally considered to be a concerted displacement, although the tightness of the transition state can vary depending on the nucleophile and substituents present on the aryl ring mdpi.com. The presence of both electron-donating methyl groups and a potent electron-withdrawing nitro group on the benzene (B151609) ring introduces a nuanced interplay of electronic and steric effects that govern the compound's reactivity.

Aminolysis: Formation of Sulfonamides

The reaction of this compound with primary or secondary amines, a process known as aminolysis, yields the corresponding sulfonamides. This reaction is a cornerstone of sulfonamide synthesis, a class of compounds with significant applications. The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom, leading to the displacement of the chloride ion. A base, often a second equivalent of the amine or an added base like pyridine, is typically required to neutralize the hydrogen chloride byproduct.

The rate of aminolysis of arenesulfonyl chlorides is significantly influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups are known to accelerate the rate of nucleophilic substitution at the sulfonyl sulfur. For this compound, the para-nitro group acts as a strong electron-withdrawing substituent (-M, -I effect), which increases the positive charge on the sulfur atom, making it more susceptible to nucleophilic attack. This effect generally leads to a higher reaction rate compared to unsubstituted benzenesulfonyl chloride.

Conversely, the two methyl groups at the ortho and meta positions are electron-donating (+I effect), which would typically be expected to decrease the electrophilicity of the sulfur center and slow the reaction. However, the activating effect of the powerful nitro group is generally dominant. Kinetic studies on the solvolysis of various substituted benzenesulfonyl chlorides, which serve as a model for nucleophilic substitution, demonstrate this trend. Electron-withdrawing substituents consistently increase the reaction rate, indicating a transition state with significant negative charge buildup that is stabilized by these groups.

Table 1: Relative Solvolysis Rates of Substituted Benzenesulfonyl Chlorides

| Substituent | Solvent System | Relative Rate (k/kH) |

|---|---|---|

| p-CH₃ | 50% Acetone/50% Water | 0.73 |

| H | 50% Acetone/50% Water | 1.00 |

| m-NO₂ | 50% Acetone/50% Water | 3.01 |

Data compiled and interpreted from solvolysis studies of arenesulfonyl chlorides. The data illustrates the general electronic effects on reactivity.

The Hammett equation is often applied to these reactions, and for the alkaline hydrolysis of aromatic sulfonyl chlorides, a positive ρ-value is observed, confirming that electron-withdrawing substituents accelerate the reaction. For the hydrolysis of substituted sulfonyl chlorides in 50% sulfuric acid, a satisfactory correlation is observed with a ρ-value of -1.85, indicating that electron-donating groups accelerate hydrolysis under these specific acidic conditions, while electron-withdrawing groups have the opposite effect tandfonline.com.

Steric effects play a complex role in the reactivity of this compound. Typically, bulky groups near the reaction center hinder the approach of the nucleophile, slowing the reaction. While the 5-methyl group (meta to the sulfonyl chloride) has a minimal steric impact, the 2-methyl group (ortho) is positioned to potentially obstruct the incoming amine.

However, studies on ortho-alkyl substituted arenesulfonyl chlorides have revealed a "counterintuitive acceleration" of nucleophilic substitution mdpi.com. Rather than sterically hindering the reaction, ortho-alkyl groups can increase the reactivity compared to the unsubstituted analogue. This phenomenon is attributed to the restriction of rotation around the C-S bond. This conformational rigidity orients the sulfonyl group in a way that is more favorable for nucleophilic attack, ultimately lowering the activation energy of the reaction mdpi.com. Therefore, the 2-methyl group in this compound is expected to contribute to an enhanced reactivity at the sulfur center.

The basicity of the attacking amine nucleophile is also a critical factor. A more basic amine is generally a more powerful nucleophile, leading to a faster reaction rate. However, very strong bases can sometimes favor side reactions. The propensity for the reaction to proceed via a third-order process (involving a second molecule of the amine acting as a general base catalyst in the transition state) increases with the hydrophobic character of the amine's alkyl groups iupac.org.

Alcoholysis: Synthesis of Sulfonate Esters

When this compound is treated with an alcohol in the presence of a non-nucleophilic base (such as pyridine), a sulfonate ester is formed. This reaction, known as alcoholysis, is a common method for converting alcohols into good leaving groups for subsequent substitution or elimination reactions.

The mechanism is analogous to aminolysis, involving the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur. A base is required to deprotonate the resulting oxonium ion intermediate to yield the final sulfonate ester. The reaction proceeds with retention of configuration at the alcohol's stereocenter because the C-O bond of the alcohol is not broken during the process. The reactivity in alcoholysis follows similar principles to aminolysis, where the electrophilicity of the sulfur atom is the key determinant. The presence of the ortho-methyl group can sterically influence the reaction, with bulkier alcohols potentially reacting more slowly. Some studies on the propanolysis of arenesulfonyl chlorides suggest that the reaction proceeds via a standard first-order kinetic profile tandfonline.com.

Thiolysis: Generation of Thiosulfonates or Sulfenyl Chlorides

The reaction of this compound with a thiol (R-SH) or a thiolate salt (R-S⁻) leads to the formation of a thiosulfonate ester (Ar-SO₂-S-R). This reaction, or thiolysis, is a direct and efficient method for creating the S-S bond characteristic of thiosulfonates tandfonline.comtandfonline.comwikipedia.org. Thiols and especially thiolates are excellent nucleophiles for attacking the sulfonyl sulfur chemistrysteps.com.

The reaction is typically carried out under mild conditions, often in the presence of a base like pyridine to neutralize the HCl byproduct tandfonline.com. The choice of reaction conditions and the ratio of reactants can be controlled to favor the formation of the thiosulfonate as the major product. This method is versatile, allowing for the synthesis of a wide range of aromatic thiosulfonates by varying the thiol component tandfonline.comtandfonline.com.

Reactivity with Other Heteroatom Nucleophiles (e.g., Oxygen, Phosphorus)

Oxygen Nucleophiles: Besides alcohols, other oxygen nucleophiles can react with this compound. The most common example is water, which leads to hydrolysis, yielding the corresponding 2,5-dimethyl-4-nitrobenzene-1-sulfonic acid. The mechanism of hydrolysis for arenesulfonyl chlorides is generally considered to be a bimolecular SN2 process capes.gov.brorganic-chemistry.org. Kinetic studies have shown that the reaction is sensitive to the electronic nature of the ring substituents, with electron-withdrawing groups like the nitro group typically favoring a tighter transition state capes.gov.br. Some research suggests that hydrolysis can proceed through two pathways: one involving a cyclic intermediate with water and another involving an anionic intermediate, with the latter's contribution growing with the electron-withdrawing strength of the substituents, making it significant for nitro-substituted compounds youtube.com.

Phosphorus Nucleophiles: Phosphines, particularly triphenylphosphine (PPh₃), can act as phosphorus nucleophiles. However, the reaction with arenesulfonyl chlorides often leads to reduction rather than simple substitution. Triphenylphosphine is known to reduce arenesulfonyl chlorides to the corresponding arylthiols. This transformation highlights the ability of phosphines to deoxygenate the sulfonyl group under certain conditions.

Reduction Reactions of the Sulfonyl Chloride Group

The sulfonyl chloride moiety is a versatile functional group that can undergo reduction to form various other sulfur-containing compounds. These reactions are fundamental in synthetic organic chemistry for creating precursors to sulfones and other derivatives.

The reduction of arylsulfonyl chlorides is a primary method for the synthesis of sulfinic acids and their salts (sulfinates). A widely used and effective method for this transformation is the reaction of the sulfonyl chloride with a reducing agent such as sodium sulfite (Na₂SO₃) in an aqueous solution, often buffered with sodium bicarbonate nih.gov. This reaction proceeds via nucleophilic attack of the sulfite ion on the sulfonyl chloride, leading to the displacement of the chloride and formation of the corresponding sodium sulfinate salt. An alternative laboratory method involves the use of reducing metals like zinc dust in the presence of sodium carbonate nih.gov.

The resulting 2,5-dimethyl-4-nitrobenzenesulfinate anion is a valuable synthetic intermediate. It can serve as a nucleophile in subsequent reactions to form sulfones. For instance, the sulfinate can undergo S-alkylation with various electrophiles, such as alkyl halides, under phase-transfer catalysis conditions to yield the corresponding alkyl aryl sulfones organic-chemistry.org.

The electrochemical reduction of nitro-substituted benzenesulfonyl chlorides has been a subject of detailed mechanistic studies cdnsciencepub.comcdnsciencepub.comresearchgate.net. For compounds with a nitro group at the para position, such as this compound, the reduction mechanism is characterized as a "sticky" dissociative electron transfer cdnsciencepub.comcdnsciencepub.comresearchgate.net. In this concerted process, the electron transfer from the electrode to the molecule and the cleavage of the sulfur-chlorine (S–Cl) bond occur simultaneously cdnsciencepub.comcdnsciencepub.com.

The initial two-electron reduction of the sulfonyl chloride group results in the formation of a 2,5-dimethyl-4-nitrobenzenesulfinate anion and a chloride anion cdnsciencepub.com. The presence of the para-nitro group plays a crucial role by providing resonance stabilization to the transient arylsulfinyl radical, which facilitates the dissociative process cdnsciencepub.comcdnsciencepub.comresearchgate.net.

For some less substituted analogs like 4-nitrobenzenesulfonyl chloride, an autocatalytic mechanism has been observed where the newly formed sulfinate anion attacks a parent sulfonyl chloride molecule to form a diaryl disulfone cdnsciencepub.comcdnsciencepub.comscholaris.ca. This disulfone is more easily reduced than the starting material, accelerating the reaction cdnsciencepub.comcdnsciencepub.com. However, in the case of this compound, the methyl group at the ortho position (C2) introduces significant steric hindrance. This hindrance is known to prevent the formation of disulfones, thus blocking this autocatalytic pathway cdnsciencepub.comcdnsciencepub.comresearchgate.netscholaris.ca.

| Parameter | Value | Description |

|---|---|---|

| Ep1 (V vs SCE) | -0.43 | Peak potential for the first irreversible reduction. |

| n | 2 | Number of electrons exchanged per molecule. |

| Mechanism | Concerted Dissociative Electron Transfer | Electron transfer and S-Cl bond cleavage are simultaneous. |

Cross-Coupling Reactions and Desulfonylative Processes

Aryl sulfonyl chlorides have emerged as effective electrophilic partners in transition metal-catalyzed cross-coupling reactions. These processes, which involve the cleavage of the carbon-sulfur bond, provide powerful alternatives to traditional methods that use aryl halides for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions are prominent in the functionalization of aryl sulfonyl chlorides researchgate.netnih.gov. In these transformations, the sulfonyl chloride group acts as a leaving group in a process often termed desulfonylative or desulfitative coupling, as sulfur dioxide is extruded during the reaction. The general reactivity of electrophiles in Suzuki-Miyaura cross-coupling reactions often follows the order: ArI > ArSO₂Cl > ArBr ≫ ArCl, highlighting the utility of sulfonyl chlorides as effective substrates nih.gov.

The catalytic cycle typically begins with the oxidative addition of a low-valent transition metal catalyst, such as Pd(0), into the carbon-sulfur bond of the aryl sulfonyl chloride. This is followed by transmetalation with an organometallic nucleophile (e.g., an organoboron or organotin compound). The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the active catalyst, allowing the cycle to continue.

The desulfitative cross-coupling strategy allows for the connection of the 2,5-dimethyl-4-nitrophenyl moiety to a wide range of substrates. Aryl sulfonyl chlorides have been successfully employed in several major classes of transition metal-catalyzed reactions. These reactions proceed via the cleavage of the C(sp²)–SO₂ bond, making the sulfonyl group an effective leaving group researchgate.net.

Key examples of these couplings include:

Suzuki-Miyaura Coupling: Reaction with arylboronic acids or their derivatives, such as aryl trifluoroborates, to form biaryl compounds researchgate.net.

Stille Coupling: Coupling with organostannanes.

Negishi Coupling: Reaction with organozinc reagents.

Sonogashira-Hagihara Coupling: Coupling with terminal alkynes to produce aryl alkynes epfl.ch.

| Reaction Name | Coupling Partner | Typical Catalyst System |

|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ or Ar-BF₃K | Palladium-based catalysts |

| Stille | Ar-Sn(Alkyl)₃ | Palladium-based catalysts |

| Negishi | Ar-ZnX | Palladium or Nickel catalysts |

| Sonogashira-Hagihara | Terminal Alkynes | Pd/Cu co-catalysis |

Electrophilic Aromatic Substitution on the Benzene Ring

Further electrophilic aromatic substitution (EAS) on the benzene ring of this compound is generally considered not applicable under typical synthetic conditions. The reactivity of an aromatic ring towards electrophilic attack is governed by the electronic properties of the substituents already present.

The ring in the title compound is substituted with four groups:

Two methyl groups (-CH₃): These are activating groups that direct incoming electrophiles to the ortho and para positions minia.edu.eg.

One nitro group (-NO₂): This is a strongly deactivating group that directs incoming electrophiles to the meta position libretexts.orgijrti.orgquora.com.

One sulfonyl chloride group (-SO₂Cl): This is also a strongly deactivating group that directs to the meta position libretexts.org.

The combined effect of two powerful electron-withdrawing groups (nitro and sulfonyl chloride) profoundly deactivates the ring, making it highly electron-deficient and thus not nucleophilic enough to attack most electrophiles. While an analysis of the directing effects of the activating methyl groups might suggest potential reactivity at the C6 position, the overwhelming deactivation of the ring makes such a reaction synthetically challenging. Compounds like nitrobenzene (B124822) are already very unreactive towards EAS, requiring harsh conditions to force further substitution libretexts.orgstackexchange.com. The presence of a second strong deactivating group, the sulfonyl chloride, renders the aromatic ring of this compound exceptionally resistant to further electrophilic attack.

Mechanistic Investigations of Key Reactions

The chemical reactivity of this compound is governed by the electrophilic nature of the sulfur atom in the sulfonyl chloride group, which is susceptible to nucleophilic attack. The presence of a nitro group in the para position and two methyl groups in the ortho and meta positions on the benzene ring influences the electronic and steric environment of the reaction center, thereby affecting the reaction mechanism and rate. However, specific experimental studies detailing these effects for this exact molecule are limited.

For nucleophilic substitution reactions involving arenesulfonyl chlorides, a concerted or a stepwise addition-elimination mechanism is generally proposed. In the absence of direct studies on this compound, the mechanistic discussion relies on analogies with similar compounds like p-nitrobenzenesulfonyl chloride.

The reaction with a nucleophile (Nu) is expected to proceed through a transition state where the nucleophile is forming a bond to the sulfur atom while the sulfur-chlorine bond is breaking. For many arenesulfonyl chlorides, an SN2-like mechanism is favored. It is proposed that reactions of many arenesulfonyl chlorides proceed via a bimolecular pathway. For some related compounds, a trigonal bipyramidal transition state has been suggested.

In the case of solvolysis or hydrolysis, the reaction likely involves the formation of a transient intermediate where a solvent molecule has added to the sulfonyl group. For the hydrolysis of other arenesulfonyl chlorides, anionic intermediates have been proposed. For instance, the hydrolysis of 4-nitrobenzenesulfonyl chloride is suggested to proceed through pathways involving an anionic intermediate, HO-SO2(Cl)Ar(H2O)n. The contribution of this pathway is noted to increase with the electron-withdrawing strength of the substituents.

Electrochemical studies on nitro-substituted benzenesulfonyl chlorides have identified radical anions as intermediates. For example, the reduction of 4-nitrobenzenesulfonyl chloride can follow a "sticky" dissociative mechanism where the electron transfer and the S-Cl bond cleavage are concerted, leading to an arylsulfinyl radical and a chloride anion. It is plausible that this compound would exhibit similar behavior, though the presence of the two methyl groups might influence the stability and subsequent reactions of these intermediates.

Table 1: Postulated Intermediates and Transition States in Reactions of Arenesulfonyl Chlorides

| Reaction Type | Postulated Intermediate/Transition State | Description |

| Nucleophilic Substitution | Trigonal Bipyramidal Transition State | A high-energy state where the sulfur atom is pentacoordinate, with the incoming nucleophile and the leaving group in apical positions. |

| Hydrolysis | Anionic Intermediate (e.g., HO-SO2(Cl)Ar(H2O)n) | A species formed by the addition of a water molecule or hydroxide ion to the sulfonyl group prior to the departure of the chloride ion. |

| Electrochemical Reduction | Radical Anion / Arylsulfinyl Radical | Formed upon one-electron reduction, which can then undergo further reactions such as S-Cl bond cleavage. |

This table is based on data for structurally related arenesulfonyl chlorides and represents probable, but not experimentally confirmed, species for this compound.

The solvent plays a crucial role in the reactions of sulfonyl chlorides, influencing both the reaction rate and the mechanism. The effects of different solvents on the solvolysis of various arenesulfonyl chlorides have been studied, often using the extended Grunwald-Winstein equation to quantify the sensitivity of the reaction to solvent nucleophilicity and ionizing power. For many sulfonyl chlorides, the solvolysis is proposed to be a bimolecular process.

In general, polar protic solvents can stabilize the transition state and any charged intermediates through hydrogen bonding, thereby accelerating the reaction. For instance, in the solvolysis of benzenesulfonyl chlorides, the use of fluoroalcohol-containing solvents has been investigated to probe the reaction mechanism. The kinetic solvent isotope effect (KSIE) is another tool used to elucidate the role of the solvent; for example, a KSIE of 1.46 for the hydrolysis of trans-β-styrenesulfonyl chloride suggests the involvement of water in the rate-determining step.

Catalysis in reactions of sulfonyl chlorides can occur through various mechanisms. Lewis acids can activate the sulfonyl chloride by coordinating to one of the oxygen atoms, making the sulfur atom more electrophilic. In some cases, nucleophilic catalysis is observed where a catalyst first reacts with the sulfonyl chloride to form a more reactive intermediate. For example, gold catalysis has been employed in tandem cyclization reactions involving sulfonyl chlorides. While these general principles of catalysis are well-understood, specific catalysts tailored for reactions of this compound have not been reported in the literature reviewed.

Table 2: Expected Influence of Solvent and Catalysts on Reactions of this compound

| Factor | Expected Effect | Rationale (based on related compounds) |

| Solvent | ||

| Polar Protic Solvents (e.g., water, alcohols) | Increased reaction rate for solvolysis/nucleophilic substitution. | Stabilization of the polar transition state and potential intermediates through hydrogen bonding. |

| Aprotic Solvents (e.g., acetonitrile, THF) | Slower reaction rates compared to protic solvents, but can be suitable for reactions with strong nucleophiles. | Less stabilization of charged species. |

| Catalysis | ||

| Lewis Acids | Rate enhancement. | Coordination to the sulfonyl oxygen atoms increases the electrophilicity of the sulfur atom. |

| Nucleophilic Catalysts (e.g., DMAP) | Formation of a highly reactive intermediate. | The catalyst displaces the chloride to form a sulfonyl-catalyst adduct which is more susceptible to nucleophilic attack. |

This table outlines expected trends based on general principles and studies of similar compounds, as direct experimental data for this compound is not available.

Applications of 2,5 Dimethyl 4 Nitrobenzene 1 Sulfonyl Chloride in Synthetic Chemistry

As a Versatile Sulfonating Reagent for Organic Transformations

The primary role of sulfonyl chlorides in organic synthesis is to act as sulfonating agents, introducing a sulfonyl group to a variety of nucleophiles. The sulfur atom in the sulfonyl chloride moiety is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it susceptible to attack by nucleophiles such as amines and alcohols.

One of the most significant applications of nitro-substituted benzenesulfonyl chlorides is in the protection of primary and secondary amines. guidechem.com The resulting sulfonamide is stable under a wide range of reaction conditions. The 2,5-dimethyl-4-nitrobenzenesulfonyl group can be considered an analogue of the well-known nosyl (Ns) protecting group (2-nitrobenzenesulfonyl) and the p-nosyl (p-Ns) group (4-nitrobenzenesulfonyl).

The presence of the electron-withdrawing nitro group on the aromatic ring is crucial for the facile cleavage of the sulfonamide under mild conditions, typically using a thiol and a base. This allows for the deprotection of the amine without affecting other sensitive functional groups in the molecule. The methyl groups on the ring in 2,5-dimethyl-4-nitrobenzene-1-sulfonyl chloride may modulate the reactivity and stability of the corresponding sulfonamide compared to the parent nosyl group.

Table 1: Comparison of Nitro-Substituted Benzenesulfonyl Protecting Groups for Amines

| Protecting Group | Structure | Typical Deprotection Conditions |

|---|---|---|

| Nosyl (Ns) | 2-Nitrobenzenesulfonyl | Thiophenol, K₂CO₃, DMF |

| p-Nosyl (p-Ns) | 4-Nitrobenzenesulfonyl | Thiophenol, K₂CO₃, DMF |

Alcohols are generally poor leaving groups in nucleophilic substitution reactions. However, they can be converted into excellent leaving groups by reaction with a sulfonyl chloride to form a sulfonate ester. youtube.comyoutube.comyoutube.comyoutube.com This "activation" of the hydroxyl group facilitates subsequent reactions such as substitution or elimination.

This compound is expected to react with alcohols in the presence of a non-nucleophilic base, such as pyridine, to form the corresponding 2,5-dimethyl-4-nitrobenzenesulfonate ester. This sulfonate is a good leaving group, allowing for the displacement of the original hydroxyl group by a wide range of nucleophiles. The specific reactivity of this sulfonate ester would be influenced by the electronic and steric effects of the methyl and nitro substituents.

Role as a Building Block for Complex Molecular Architectures

Beyond its role as a transient protecting or activating group, the 2,5-dimethyl-4-nitrobenzenesulfonyl moiety can be incorporated as a permanent structural element in the synthesis of more complex molecules.

The sulfonamide linkage is a key structural motif in a vast array of biologically active compounds, including many pharmaceuticals. The reaction of this compound with primary or secondary amines leads to the formation of stable sulfonamides. These sulfonamides can serve as scaffolds for the synthesis of novel and complex molecular architectures. For instance, a series of novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids have been synthesized and evaluated for their biological activities. semanticscholar.orgacs.org

In analytical chemistry, particularly in chromatography and mass spectrometry, derivatization is a common strategy to improve the detection and separation of analytes. Sulfonyl chlorides are often used as derivatizing agents for compounds containing primary and secondary amine groups. daneshyari.com

The reaction of an analyte with this compound would introduce a bulky and UV-active group, which can enhance its detection by UV-Vis spectrophotometry in high-performance liquid chromatography (HPLC).

In mass spectrometry (MS), the efficiency of ionization is a critical factor determining the sensitivity of the analysis. nih.govrsc.orgchromatographyonline.comsemanticscholar.org For compounds that ionize poorly under typical electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) conditions, chemical derivatization can significantly enhance their signal. ddtjournal.comspectroscopyonline.com

Derivatization with a reagent like this compound can improve ionization efficiency in several ways. The introduction of the sulfonyl group can increase the gas-phase acidity of the molecule, favoring deprotonation and detection in negative ion mode. The nitroaromatic moiety itself can influence the ionization process. nih.gov Furthermore, the derivatized analyte will have a different mass, which can be useful in shifting it to a region of the mass spectrum with less interference. The fragmentation of the derivatized molecule in tandem mass spectrometry (MS/MS) can also produce characteristic product ions, which is beneficial for selective and sensitive quantification. mdpi.com

Table 2: Predicted Mass Spectrometry Characteristics of a Derivatized Amine

| Analyte (Primary Amine) | Derivatizing Agent | Expected Ionization Mode | Potential Characteristic Fragment Ion |

|---|

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-nitrobenzenesulfonyl chloride |

| 4-nitrobenzenesulfonyl chloride |

Derivatization for Enhanced Analytical Detection and Separation

Chromatographic Performance Enhancement

The derivatization of analytes is a common strategy to improve their separation and detection in chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Sulfonyl chlorides are a well-established class of derivatizing agents, particularly for compounds containing primary and secondary amine functional groups. The reaction of a sulfonyl chloride with an amine yields a stable sulfonamide derivative.

This derivatization can significantly enhance chromatographic performance in several ways:

Increased Detectability: By introducing a chromophore (in this case, the nitroaromatic ring), the derivative can be readily detected by UV-Vis spectrophotometry, a common detection method in HPLC.

Improved Resolution: The derivatization alters the polarity and steric properties of the analyte, which can lead to better separation from other components in a complex mixture.

Enhanced Volatility: For GC analysis, the conversion of polar amines to less polar sulfonamides can increase their volatility, making them more amenable to this technique.

While direct studies employing this compound for this purpose are not widely reported, other nitrobenzenesulfonyl chlorides, such as dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride), are routinely used as derivatizing agents for amino acids and biogenic amines, underscoring the potential of this class of compounds in enhancing chromatographic performance.

Precursor for Advanced Materials and Chemical Probes

The structural features of this compound, namely the reactive sulfonyl chloride group and the nitro-substituted aromatic ring, make it a potential precursor for the synthesis of more complex molecules with applications in materials science and as chemical probes.

Synthesis of Ligands for Catalysis

The development of novel ligands is crucial for advancing the field of catalysis. Sulfonamides, formed from the reaction of sulfonyl chlorides with amines, can act as ligands for various metal catalysts. The nitrogen and oxygen atoms of the sulfonamide group can coordinate with metal centers, influencing the catalyst's activity, selectivity, and stability.

By reacting this compound with a molecule containing an amine group and another coordinating moiety (e.g., a pyridine, phosphine, or another amine), a bidentate or multidentate ligand could be synthesized. The electronic properties of the ligand, and consequently the catalytic activity of the resulting metal complex, could be tuned by the substituents on the aromatic ring of the sulfonyl chloride. The dimethyl and nitro groups on the benzene (B151609) ring of the target compound would exert specific steric and electronic effects.

While specific examples of ligands derived from this compound are not prominent in the literature, the general principle of using sulfonamides as ligands is well-established in coordination chemistry and catalysis.

Integration into Fluorescent or Photochromic Systems

Molecules that exhibit fluorescence or photochromism are of great interest for applications in sensing, imaging, and molecular switches. The nitroaromatic moiety of this compound can influence the photophysical properties of a molecule.

Fluorescent Systems: The nitro group is generally known to be a fluorescence quencher. However, the reduction of the nitro group to an amino group can often "turn on" fluorescence. Therefore, a derivative of this compound could be designed as a "pro-fluorescent" probe. For example, by reacting the sulfonyl chloride with a fluorescent amine, the initial product might be non-fluorescent. Upon a specific chemical or biological event that reduces the nitro group, fluorescence could be restored, allowing for the detection of that event.

Photochromic Systems: Photochromic molecules can reversibly switch between two forms with different absorption spectra upon irradiation with light. While the direct integration of the 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl moiety into known photochromic systems is not documented, its derivatives could potentially be incorporated into such systems to modulate their switching properties. The electronic nature of the substituted benzene ring could influence the stability and absorption characteristics of the different isomeric states of a photochromic molecule.

The following table summarizes the potential applications and the role of the key functional groups in this compound.

| Application Area | Key Functional Group | Role of the Functional Group | Potential Outcome |

| Chromatographic Performance Enhancement | Sulfonyl chloride | Reacts with amines to form stable sulfonamides. | Improved separation and UV detection of analytes. |

| Nitroaromatic ring | Acts as a chromophore. | ||

| Synthesis of Ligands for Catalysis | Sulfonyl chloride | Forms sulfonamide linkages to create multidentate ligands. | Tuning of catalyst activity and selectivity. |

| Dimethyl and Nitro groups | Exert steric and electronic effects on the metal center. | ||

| Integration into Fluorescent Systems | Nitro group | Can act as a fluorescence quencher. | Development of "turn-on" fluorescent probes upon reduction. |

| Integration into Photochromic Systems | Substituted aromatic ring | Can influence the electronic properties of the system. | Modulation of photo-switching behavior. |

Theoretical and Computational Chemistry Studies of 2,5 Dimethyl 4 Nitrobenzene 1 Sulfonyl Chloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties and reactivity. For 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride, these calculations can reveal detailed information about its electronic landscape and bonding characteristics.

Electronic Structure and Bonding Analysis (e.g., DFT calculations)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations for this compound would provide a detailed picture of its molecular orbitals and the nature of its chemical bonds. The presence of both electron-donating methyl groups and a strongly electron-withdrawing nitro group on the benzene (B151609) ring, in addition to the sulfonyl chloride group, creates a complex electronic environment.

Frontier Molecular Orbital (FMO) Theory Applications